(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2S/c21-18-13-14(22)1-2-17(18)19(26)25-8-3-15(4-9-25)24-10-5-16(6-11-24)27-20-23-7-12-28-20/h1-2,7,12-13,15-16H,3-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBTSFOEAWWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Bipiperidinyl vs. Piperazine/Piperidine Scaffolds: The bipiperidinyl core in the target compound and T-478 allows for greater conformational flexibility compared to the rigid piperazine (Compound 21) or tetrahydroisoquinoline (T-524) scaffolds .
- Substituent Impact : The thiazol-2-yloxy group in the target compound may offer stronger hydrogen-bonding interactions than the sulfonamide in T-478 or the morpholine-carbonyl in Compound 7i .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Predicted based on substituent contributions.
- Lipophilicity : The chloro-fluorophenyl group in the target compound likely increases LogP compared to the morpholine-containing Compound 7i but remains lower than the trifluoromethylphenyl group in Compound 21 .
Q & A
Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis involves multi-step reactions, typically starting with the formation of the bipiperidine core. Key steps include:
- Thiazole-oxygen linkage : Coupling 4-(thiazol-2-yloxy)-[1,4'-bipiperidine] with 2-chloro-4-fluorobenzoyl chloride via nucleophilic acyl substitution.
- Reaction optimization : Use anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP to enhance reactivity. Temperature control (0–25°C) minimizes side reactions, such as hydrolysis of the acyl chloride intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity.
Advanced: How can structure-activity relationship (SAR) studies evaluate the thiazol-2-yloxy substituent's impact on target binding?
- Analog synthesis : Replace the thiazole ring with oxadiazole or triazole moieties (e.g., ) to assess electronic/steric effects.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like kinases or GPCRs.
- Computational docking : Compare ligand-receptor interactions using software like AutoDock Vina, focusing on hydrogen bonding and π-π stacking with the thiazole group .
Basic: What analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR validate the bipiperidine scaffold, aromatic protons (δ 7.2–7.8 ppm), and thiazole protons (δ 8.1–8.3 ppm).
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]) and fragments (e.g., loss of CO from the ketone group).
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) detect impurities (<0.5%) .
Advanced: How to resolve discrepancies in reported biological activities across in vitro models?
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolism-driven activity differences.
- Data normalization : Report IC values relative to positive controls (e.g., staurosporine for kinase inhibition) .
Basic: How to design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.
- HPLC monitoring : Track degradation products (e.g., hydrolyzed ketone or thiazole ring-opening).
- Storage recommendations : Lyophilized form at -20°C in amber vials prevents photodegradation .
Advanced: What computational methods predict enzymatic target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories to assess stability.
- Free energy perturbation (FEP) : Calculate binding free energy changes for mutations in the target’s active site.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the thiazole oxygen) .
Basic: What are common synthesis impurities, and how are they characterized?
- Byproducts : Unreacted bipiperidine intermediate (detected via TLC, Rf ~0.3) or di-acylated derivatives.
- LC-MS/MS analysis : Fragmentation patterns differentiate impurities (e.g., m/z 450.2 for the desired product vs. m/z 512.3 for over-acylated species).
- Mitigation : Use excess acyl chloride and monitor reaction progress via in-situ IR for carbonyl (1720 cm) formation .
Advanced: How to assess pharmacokinetics using in vitro models?
- Caco-2 permeability assays : Measure apparent permeability (P) to predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu) in human plasma.
- Microsomal stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS to estimate hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
